molecular formula C15H17BrN2O2 B2450056 4-bromo-N-(4-morpholinobut-2-yn-1-yl)benzamide CAS No. 1396783-82-6

4-bromo-N-(4-morpholinobut-2-yn-1-yl)benzamide

Cat. No.: B2450056
CAS No.: 1396783-82-6
M. Wt: 337.217
InChI Key: ZFEIRFZTWFOJPY-UHFFFAOYSA-N
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Description

4-bromo-N-(4-morpholinobut-2-yn-1-yl)benzamide is a synthetic organic compound characterized by the presence of a bromine atom, a morpholine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-morpholinobut-2-yn-1-yl)benzamide typically involves a multi-step process. One common method starts with the bromination of benzamide to introduce the bromine atom. This is followed by the coupling of the brominated benzamide with 4-morpholinobut-2-yne under appropriate reaction conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-morpholinobut-2-yn-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

4-bromo-N-(4-morpholinobut-2-yn-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-morpholinobut-2-yn-1-yl)benzamide involves its interaction with specific molecular targets. The morpholine ring and the benzamide group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(4-morpholinobut-2-yn-1-yl)benzamide is unique due to the presence of both a morpholine ring and an alkyne group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

4-bromo-N-(4-morpholin-4-ylbut-2-ynyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O2/c16-14-5-3-13(4-6-14)15(19)17-7-1-2-8-18-9-11-20-12-10-18/h3-6H,7-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEIRFZTWFOJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CCNC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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